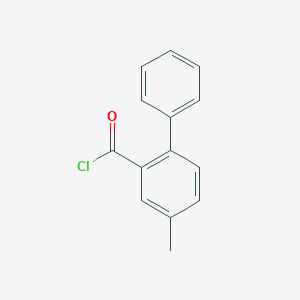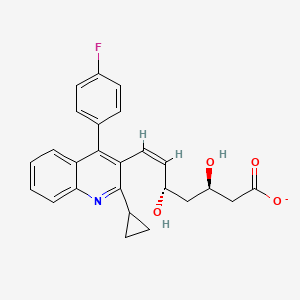
(Z)-Pitavastatin Calcium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pitavastatin calcium is synthesized through various innovative methods. One approach involves a diastereoselective synthesis starting from commercially available (S)-epichlorohydrin, utilizing a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction for the efficient assembly of the pitavastatin C7 side chain via a Wittig reaction (Xiong et al., 2015). Another method describes the synthesis from (E)-3-[2-cyclopropyl-4-(4-fluoro-quino-lin-3-yl)-propenal, highlighting the mild reaction conditions suitable for industrial application (Qiao, 2008).
Molecular Structure Analysis
The molecular structure of pitavastatin calcium is crucial for its activity, with specific stereochemistry playing a vital role in its synthesis and function. Detailed analysis and understanding of its molecular structure have enabled the development of efficient synthesis routes, such as the stereoselective Wittig olefination reaction used in its production (Fabris et al., 2012).
Chemical Reactions and Properties
Pitavastatin calcium undergoes various chemical reactions, including its degradation under stress conditions such as acid and base exposure, which has been extensively studied to understand its stability and develop suitable analytical methods for its quantification and quality control (Gomas et al., 2010).
Wissenschaftliche Forschungsanwendungen
Bioequivalence and Pharmacokinetics
- Scaled-Average, Population, and Individual Bioequivalence : A study evaluated the bioequivalence of generic and branded tablets of pitavastatin calcium in healthy Chinese volunteers. Both formulations were found to be bioequivalent, indicating their interchangeability in clinical medication in China (Huang et al., 2014).
- Pharmacokinetic Properties : Research on the pharmacokinetic properties of pitavastatin after single and multiple doses in healthy Chinese volunteers showed linear plasma pharmacokinetic properties and different distribution and elimination characteristics for multiple dosing. This study provides essential information for understanding pitavastatin's behavior in the body (Luo et al., 2015).
Pharmacological Effects
- Effect on Endothelial Dysfunction : Pitavastatin calcium was found to improve endothelial function in hypercholesterolemia patients, likely due to its antioxidant properties. This indicates its potential use beyond cholesterol regulation (Yan et al., 2011).
- Potential Anticancer Properties : A study revealed that pitavastatin inhibited the growth of liver cancer cells and induced apoptosis, suggesting its potential as a therapeutic agent for liver cancer (You et al., 2016).
Synthesis and Analytical Methods
- Synthesis Techniques : Various studies have developed methods for synthesizing pitavastatin calcium, providing efficient routes for its production. These methods are significant for pharmaceutical manufacturing (Fabris et al., 2012); (Chen et al., 2015).
- Analytical Methods for Quantification : A study developed a method for the quantification of stereoisomers and the geometrical isomer of pitavastatin calcium, crucial for quality control in pharmaceutical products (Hariram et al., 2014).
Wirkmechanismus
Target of Action
The primary target of (Z)-Pitavastatin Calcium Salt is the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol .
Mode of Action
(Z)-Pitavastatin Calcium Salt acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream via upregulation of LDL receptors .
Biochemical Pathways
The primary biochemical pathway affected by (Z)-Pitavastatin Calcium Salt is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, (Z)-Pitavastatin Calcium Salt disrupts this pathway, reducing the production of cholesterol . This leads to a series of downstream effects, including a decrease in the levels of LDL cholesterol in the bloodstream .
Pharmacokinetics
The pharmacokinetics of (Z)-Pitavastatin Calcium Salt involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and extensively distributed throughout the body . It is metabolized primarily in the liver, the main site of cholesterol synthesis and LDL metabolism . The drug is excreted in bile and undergoes enterohepatic recirculation . These ADME properties contribute to the drug’s bioavailability and its ability to lower cholesterol levels effectively .
Result of Action
The molecular effect of (Z)-Pitavastatin Calcium Salt’s action is the inhibition of the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis . On a cellular level, this results in an upregulation of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream and thereby lowering blood cholesterol levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-Pitavastatin Calcium Salt. Factors such as diet, particularly the intake of cholesterol and saturated fats, can affect the drug’s efficacy . Additionally, the drug’s stability can be influenced by storage conditions, such as temperature and humidity . Understanding these factors is crucial for optimizing the use of (Z)-Pitavastatin Calcium Salt in managing cholesterol levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 58058114 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


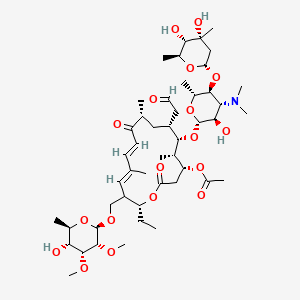
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
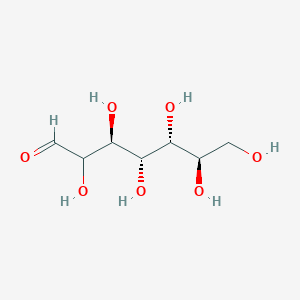
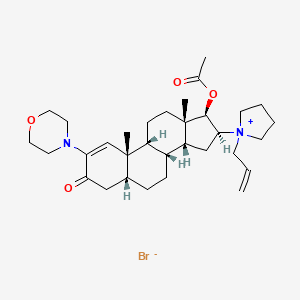
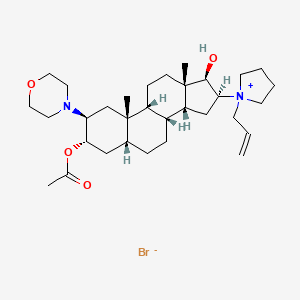


![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)
